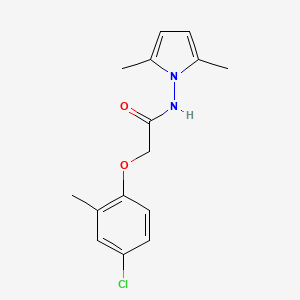

![molecular formula C18H23N3O4S B5579786 (4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(3-pyridinylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5579786.png)

(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(3-pyridinylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to "(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(3-pyridinylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide" involves complex reactions and methodologies. For instance, the stereoselective conversion of 2H-1,4-oxazin-2-ones into substituted piperidine-2-carboxamides and related octahydro-2H-pyrido[1,2-a]pyrazines has been reported, showcasing the intricate steps involved in synthesizing such compounds (Rogiers et al., 2001). These steps include cycloaddition reactions, lactone cleavage, and reduction processes, demonstrating the complexity of synthesizing this class of molecules.

Molecular Structure Analysis

The molecular structure of compounds similar to "(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(3-pyridinylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide" is characterized using techniques such as NMR spectroscopy and X-ray diffraction analysis. For example, the chemistry of substituted pyrazolo[1,5-a]pyrimidines provides insight into the reaction mechanisms and structural elucidation of related compounds (Chimichi et al., 1996). These studies are crucial for understanding the molecular geometry, electronic configuration, and overall structural integrity of the molecule.

Chemical Reactions and Properties

Compounds of this complexity undergo various chemical reactions that define their chemical properties. For instance, the synthesis, characterization, and reaction mechanisms of bicyclic [b]-heteroannulated pyridazine derivatives reveal the versatility and reactivity of such molecules (Lange et al., 1997). These reactions include cyclization, alkylation, and the formation of isomeric mixtures, contributing to the rich chemical behavior of these compounds.

Physical Properties Analysis

The physical properties of such molecules, including solubility, melting point, and crystal structure, are influenced by their molecular structure. The crystal engineering of bisphenols, for example, demonstrates how hydrogen bonding and molecular interactions contribute to the formation of complex crystal structures (Ferguson et al., 1999). These properties are essential for understanding the stability, solubility, and overall physical behavior of the compound.

Chemical Properties Analysis

The chemical properties of "(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(3-pyridinylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide" and related compounds, such as reactivity, chemical stability, and interaction with other molecules, are determined by their functional groups and molecular structure. The study of pyrone series and their reactivity showcases the diverse chemical transformations these molecules can undergo, including cyclization, fission, and conversion into various derivatives (El-Kholy et al., 1970). These properties are crucial for potential applications in synthetic chemistry, materials science, and pharmacology.

Scientific Research Applications

Synthesis and Characterization

The synthesis of related compounds involves complex chemical reactions, including cycloaddition, functional group transformations, and selective cyclization processes. For example, the chemistry of substituted pyrazolo[1,5-a]pyrimidines demonstrates the intricate synthetic routes employed to create complex heterocyclic compounds (Chimichi et al., 1996). These methods often involve the manipulation of precursor molecules through reactions like hydrazine hydration or acylation to yield novel compounds with potential biological activity.

Another aspect of research focuses on the synthesis and antimicrobial activity of new heterocycles based on pyrazole, demonstrating the broader interest in creating compounds with potential therapeutic applications (El‐Emary et al., 2002). Such studies highlight the relevance of chemical synthesis in the development of new molecules that could serve as leads for drug development or other applications.

Potential Applications

The cytotoxicity of pyrazole and pyrazolopyrimidine derivatives has been studied, indicating the potential for these compounds in cancer research. For instance, the synthesis, characterization, and evaluation of cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells of some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives reveal the ongoing efforts to discover novel anticancer agents (Hassan et al., 2014).

Research into the structure and properties of metal-organic frameworks (MOFs) and coordination complexes, such as those involving pyrazine or similar ligands, points towards applications in materials science, catalysis, and sensing technologies. For example, the study of hexarhenium(III) clusters with pyrazine derivatives showcases the intersection of coordination chemistry and material science, exploring the photophysical properties and potential utility of these complexes (Yoshimura et al., 2000).

properties

IUPAC Name |

1-[(4aS,7aR)-4-(cyclobutanecarbonyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-1-yl]-2-pyridin-3-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4S/c22-17(9-13-3-2-6-19-10-13)20-7-8-21(18(23)14-4-1-5-14)16-12-26(24,25)11-15(16)20/h2-3,6,10,14-16H,1,4-5,7-9,11-12H2/t15-,16+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKBILPREZCKDAB-JKSUJKDBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)N2CCN(C3C2CS(=O)(=O)C3)C(=O)CC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C1)C(=O)N2CCN([C@@H]3[C@H]2CS(=O)(=O)C3)C(=O)CC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(3-chloro-4-fluorobenzyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5579703.png)

![methyl [(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate](/img/structure/B5579706.png)

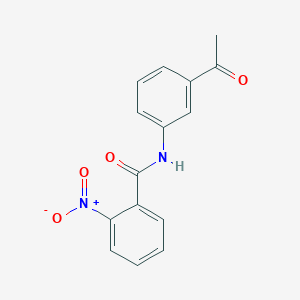

![N-[(6-chloro-3-pyridinyl)methyl]-3-isobutyl-N-methyl-5-isoxazolecarboxamide](/img/structure/B5579721.png)

![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5579725.png)

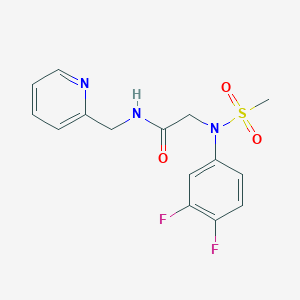

![methyl N-{[9-oxo-8-(2-pyridinylmethyl)-2,8-diazaspiro[5.5]undec-2-yl]carbonyl}glycinate](/img/structure/B5579738.png)

![N-benzyl-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5579748.png)

![2-{6-[4-(dimethylamino)phenyl]-5-phenyl-5,6-dihydro-3-pyridazinyl}-1H-indene-1,3(2H)-dione](/img/structure/B5579762.png)

![(1R*,3S*)-7-[(3'-fluorobiphenyl-4-yl)carbonyl]-3-methoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5579772.png)

![N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5579779.png)

![rel-(3aS,6aS)-1-[4-methoxy-3-(methoxymethyl)benzyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5579783.png)

![N-{3,5-dichloro-2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5579794.png)